molecular formula C11H8BrNO3 B1414273 Methyl 5-bromo-4-cyano-2-formylphenylacetate CAS No. 1805190-17-3

Methyl 5-bromo-4-cyano-2-formylphenylacetate

Cat. No.: B1414273
CAS No.: 1805190-17-3
M. Wt: 282.09 g/mol
InChI Key: HAWPROJWHFRJLD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems designed to facilitate each step of the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-formylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-formylphenylacetate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyano and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-cyano-2-hydroxyphenylacetate
  • Methyl 5-bromo-4-cyano-2-methoxyphenylacetate
  • Methyl 5-bromo-4-cyano-2-aminophenylacetate

Uniqueness

Methyl 5-bromo-4-cyano-2-formylphenylacetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-3-10(12)8(5-13)2-9(7)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWPROJWHFRJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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